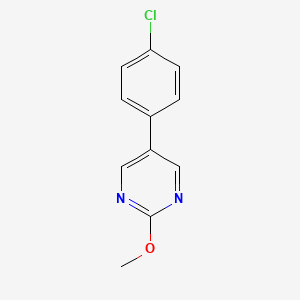

5-(4-Chlorophenyl)-2-methoxypyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-11-13-6-9(7-14-11)8-2-4-10(12)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDVLOVMSQNWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 4 Chlorophenyl 2 Methoxypyrimidine

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

A hypothetical data table for the crystallographic analysis is presented below. This data is illustrative and not based on experimental results for the target compound.

Interactive Data Table: Hypothetical Crystal Data and Structure Refinement for 5-(4-Chlorophenyl)-2-methoxypyrimidine

| Parameter | Hypothetical Value |

| Empirical formula | C₁₁H₉ClN₂O |

| Formula weight | 220.66 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.50 Å, α = 90° |

| b = 8.80 Å, β = 105.0° | |

| c = 12.20 Å, γ = 90° | |

| Volume | 1089.4 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.345 Mg/m³ |

| Absorption coefficient | 0.350 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5500 |

| Independent reflections | 2500 [R(int) = 0.040] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.050, wR₂ = 0.130 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.145 |

Analysis of Molecular Conformation in Solid State

The solid-state conformation of this compound would be defined by the bond lengths, bond angles, and torsion angles determined from the SC-XRD data. A key feature would be the dihedral angle between the pyrimidine (B1678525) and the 4-chlorophenyl rings, which would indicate the degree of twist between these two planar systems. Intermolecular interactions, such as hydrogen bonds or π-π stacking, would also be identified, as they play a crucial role in the crystal packing.

Interactive Data Table: Hypothetical Selected Bond Lengths, Angles, and Torsion Angles

| Measurement | Hypothetical Value |

| Bond Lengths (Å) | |

| C(5)-C(7) | 1.48 |

| C(10)-Cl(1) | 1.74 |

| C(2)-O(1) | 1.35 |

| O(1)-C(12) | 1.42 |

| Bond Angles (°) | |

| C(4)-C(5)-C(7) | 121.0 |

| N(1)-C(2)-O(1) | 118.0 |

| C(2)-O(1)-C(12) | 117.0 |

| Torsion Angle (°) | |

| C(4)-C(5)-C(7)-C(8) | 40.0 |

Note: Atom numbering would be specific to the crystallographic study.

The planarity of the pyrimidine and chlorophenyl rings would be assessed, and any deviations would be noted. The methoxy (B1213986) group's orientation relative to the pyrimidine ring would also be a significant conformational feature.

Complementary Analytical Techniques for Structural Confirmation

To confirm the identity and purity of the compound, other analytical techniques are employed alongside SC-XRD.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information on the number and environment of hydrogen atoms. Characteristic chemical shifts would be expected for the aromatic protons on both the pyrimidine and chlorophenyl rings, as well as a singlet for the methoxy group's protons.

¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule, including the carbons of the two aromatic rings and the methoxy carbon.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom.

These complementary techniques are essential for verifying the structure determined by SC-XRD and for ensuring the purity of the synthesized compound.

Computational and Theoretical Investigations of 5 4 Chlorophenyl 2 Methoxypyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. This information is then used to derive various properties, including optimized geometry and vibrational frequencies.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules with considerable accuracy. scispace.com

In typical DFT studies of heterocyclic compounds similar to 5-(4-Chlorophenyl)-2-methoxypyrimidine, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with Pople-style basis sets like 6-311++G(d,p). nih.govresearchgate.net This combination has been shown to provide a reliable balance between computational cost and accuracy for predicting molecular geometries, vibrational spectra, and electronic properties. researchgate.net Such studies provide a foundational understanding of the molecule's intrinsic properties.

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This stable, low-energy conformation is known as the equilibrium geometry. The process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. researchgate.net

The table below illustrates the kind of structural parameters that are determined through geometry optimization, based on typical values for related heterocyclic structures.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Cl | Bond length of Carbon-Chlorine | ~1.75 Å |

| C-O (methoxy) | Bond length of Carbon-Oxygen in methoxy (B1213986) group | ~1.34 Å |

| N1-C2 (pyrimidine) | Bond length within the pyrimidine (B1678525) ring | ~1.31 Å |

| C4-C5 (pyrimidine) | Bond length within the pyrimidine ring | ~1.41 Å |

| C-C (inter-ring) | Bond length connecting the two rings | ~1.48 Å |

| C-N-C (pyrimidine) | Bond angle within the pyrimidine ring | ~116° |

| C-C-Cl (phenyl) | Bond angle involving the chlorine atom | ~119° |

| Ring-Ring Dihedral | Torsional angle between pyrimidine and phenyl rings | Variable (indicates planarity) |

Vibrational frequency analysis is performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific mode of molecular motion, such as the stretching or bending of bonds. mdpi.com These calculations are essential for several reasons: they confirm that the optimized structure is a true energy minimum (no imaginary frequencies), they allow for the assignment of experimental spectral bands to specific vibrational modes, and they provide the zero-point vibrational energy for thermodynamic calculations. researchgate.net

A theoretical vibrational analysis of this compound would identify characteristic frequencies for its functional groups. For instance, C-H stretching vibrations in the aromatic rings are typically found in the 3100-3000 cm⁻¹ region. semanticscholar.org Other key vibrations would include the pyrimidine ring breathing modes, the C-Cl stretching frequency, and the asymmetric and symmetric stretching of the C-O-C bond in the methoxy group. A good correlation between the calculated and experimental spectra validates the accuracy of the computational model. nih.gov

The following table provides an example of expected vibrational modes and their typical frequency ranges for this molecule.

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C-H) aromatic | Stretching of C-H bonds in phenyl and pyrimidine rings | 3100 - 3000 |

| ν(C-H) methyl | Stretching of C-H bonds in the methoxy group | 2980 - 2850 |

| ν(C=N), ν(C=C) | Ring stretching vibrations in pyrimidine and phenyl rings | 1600 - 1450 |

| δ(C-H) | In-plane bending of C-H bonds | 1400 - 1100 |

| ν(C-O-C) | Asymmetric and symmetric stretching of the ether linkage | 1275 - 1050 |

| ν(C-Cl) | Stretching of the Carbon-Chlorine bond | 850 - 550 |

| γ(C-H) | Out-of-plane bending of C-H bonds | 900 - 675 |

Electronic Structure Analysis

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule. This information is fundamental to understanding a molecule's reactivity, stability, and optical properties. Methods like Frontier Molecular Orbital (FMO) theory provide a simplified yet powerful framework for this analysis.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital capable of accepting electrons, acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential and indicates its electron-donating ability, while the LUMO energy relates to the electron affinity and suggests its electron-accepting ability. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. ijstr.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large energy gap indicates high stability. researchgate.net For this compound, DFT calculations would provide the energies of these orbitals and map their electron density distributions, revealing which parts of the molecule are most involved in electronic transitions.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -E_LUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. researchgate.net

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

The table below summarizes these descriptors and their relationship to HOMO-LUMO energies.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting ability |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Global electrophilic nature |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For molecules containing pyrimidine and chlorophenyl moieties, MEP analysis typically reveals distinct electronegative and electropositive regions. In a study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a compound with a similar chlorophenyl group, the MEP map showed that the negative potential was concentrated around the nitrogen atoms of the thiadiazole ring, indicating these as likely sites for electrophilic interaction. scispace.comnih.gov

Applying this understanding to this compound, it can be anticipated that the most electronegative regions (red) would be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group. These areas represent the most probable sites for protonation and interaction with electrophiles. The chlorine atom on the phenyl ring would also contribute to the electronegative potential in its vicinity. Conversely, the hydrogen atoms of the pyrimidine and phenyl rings would exhibit a positive electrostatic potential (blue), making them susceptible to nucleophilic attack. The phenyl ring itself would display a region of intermediate potential, with the potential influenced by the electron-withdrawing nature of the chlorine atom.

A DFT study on a similar heterocyclic system, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, also utilized MEP analysis to identify reactive sites, further supporting the predictive power of this method for related molecular structures. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Pyrimidine Nitrogen Atoms | Negative | Red | Susceptible to electrophilic attack |

| Methoxy Oxygen Atom | Negative | Red | Susceptible to electrophilic attack |

| Chlorine Atom | Negative | Red/Yellow | Contributes to electronegativity |

| Phenyl & Pyrimidine Hydrogens | Positive | Blue | Susceptible to nucleophilic attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions.

In a computational study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis revealed significant hyperconjugative interactions. acadpubl.eu A particularly strong interaction was observed between the lone pair of the chlorine atom (n(LPCl)) and the antibonding π* orbitals of the adjacent phenyl ring, resulting in a large stabilization energy. This indicates a substantial delocalization of electron density from the chlorine atom to the aromatic ring. acadpubl.eu

For this compound, a similar NBO analysis would likely reveal several key interactions:

Intramolecular charge transfer: Significant charge delocalization is expected from the lone pairs of the nitrogen atoms in the pyrimidine ring and the oxygen atom of the methoxy group to the antibonding orbitals of the aromatic systems.

Hyperconjugation from Chlorine: A notable interaction would be the hyperconjugation from the lone pairs of the chlorine atom to the π* orbitals of the phenyl ring, contributing to the stability of the molecule.

A study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole also employed NBO analysis, which suggested the presence of strong conjugative interactions and polarization due to the movement of the π-electron cloud from donor to acceptor orbitals. scispace.comnih.gov

Table 2: Predicted Key NBO Interactions and Stabilization Energies for this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Stabilization Energy (E(2)) |

|---|---|---|---|

| LP (N) of Pyrimidine | π* (C=C) of Phenyl Ring | n → π* | High |

| LP (O) of Methoxy | π* (C=N) of Pyrimidine Ring | n → π* | Moderate to High |

| LP (Cl) | π* (C=C) of Phenyl Ring | n → π* | High |

| π (Phenyl Ring) | π* (Pyrimidine Ring) | π → π* | Moderate |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, stability of molecular complexes, and intermolecular interactions in a simulated environment that can mimic physiological conditions.

While specific MD simulation studies on this compound were not found, research on structurally similar compounds highlights the utility of this technique. For instance, MD simulations were employed to study the liquid-crystal phases of 2-(4-butyloxyphenyl)-5-octyloxypyrimidine and 5-(4-butyloxyphenyl)-2-octyloxypyrimidine. nih.govaps.org This study demonstrated the importance of accurately modeling ring-ring interactions to reproduce experimentally observed phases. The simulations, which spanned several nanoseconds, analyzed the order and intermolecular structure of the phenyl-pyrimidine core and the flexible tails at various temperatures. nih.govaps.org

An MD simulation of this compound would likely focus on:

Conformational Analysis: Determining the preferred orientation of the chlorophenyl group relative to the methoxypyrimidine moiety. The rotation around the C-C single bond connecting the two rings would be a key dynamic feature.

Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its conformation and properties.

Intermolecular Interactions: In a simulation of a condensed phase (liquid or crystal), MD can be used to study the formation and dynamics of intermolecular interactions, such as hydrogen bonds and π-stacking, which are crucial for understanding the material's properties.

In the context of drug design, MD simulations are often used to study the binding stability of a ligand to its protein target. Molecular modeling studies of N-phenylpyrimidine-4-amine derivatives as kinase inhibitors have utilized MD simulations to assess the stability of the protein-ligand complexes over a 100 ns timeframe. mdpi.com

Supramolecular Interactions and Crystal Engineering Theory

Hydrogen Bonding Networks

Although this compound does not possess strong hydrogen bond donors like N-H or O-H groups, it can participate in weaker C-H···N and C-H···O hydrogen bonds. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, while the C-H bonds of the aromatic rings can act as donors.

In the crystal structure of two polymorphic forms of a related compound, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, one form exhibits N-H···N hydrogen bonds. nih.gov Another study on a thiazolo[3,2-a]pyrimidine derivative containing a 4-chlorophenyl group identified N-H···N and C-H···O hydrogen bonds that form helical chains in the crystal lattice. nih.gov

For this compound, it is plausible that C-H···N interactions involving the pyrimidine nitrogens and C-H···O interactions involving the methoxy oxygen play a significant role in the crystal packing. These weak hydrogen bonds, though individually not as strong as conventional hydrogen bonds, can collectively contribute significantly to the stability of the crystal structure.

Pi-Stacking and Other Non-Covalent Interactions

Pi-stacking (π-π) interactions between the aromatic pyrimidine and phenyl rings are expected to be a prominent feature in the crystal structure of this compound. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of the aromatic rings.

In one of the polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, aromatic π-π stacking interactions were observed in addition to hydrogen bonding. nih.gov Similarly, in a crystal structure of a 4-(4-chlorophenyl)-substituted oxazole, π-π stacking interactions between phenylene groups were noted. gazi.edu.tr

The crystal packing of this compound would likely involve offset or parallel-displaced π-stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. Other non-covalent interactions that could be significant include C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, and halogen bonding, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site.

A study on a structurally related nicotinonitrile, 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, revealed a non-planar molecular conformation with significant dihedral angles between the pyridine (B92270) and phenyl rings, which would influence the nature of the π-stacking. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For compounds containing chlorophenyl groups, Hirshfeld surface analysis consistently shows significant contributions from H···H, C···H/H···C, and Cl···H/H···Cl contacts. For example, in the crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the percentage contributions of these contacts to the Hirshfeld surface were 48.7%, 22.2%, and 8.8%, respectively. gazi.edu.trnih.gov In another case, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the contributions were 39.2% for H···H, 25.2% for C···H/H···C, and 11.4% for Cl···H/H···Cl contacts. kayseri.edu.trnih.gov

For this compound, a similar distribution of intermolecular contacts is expected. The fingerprint plot would likely be dominated by H···H interactions, reflecting the abundance of hydrogen atoms on the molecular surface. The C···H/H···C contacts would represent the C-H···π interactions, while the Cl···H/H···Cl contacts would signify the interactions involving the chlorine atom. The presence of the methoxy group would also lead to O···H/H···O contacts.

Table 3: Predicted Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface of this compound

| Interatomic Contact | Predicted Percentage Contribution | Type of Interaction |

|---|---|---|

| H···H | ~40-50% | Van der Waals forces |

| C···H/H···C | ~20-25% | C-H···π interactions, van der Waals |

| Cl···H/H···Cl | ~10-15% | Weak hydrogen bonds, van der Waals |

| O···H/H···O | ~5-10% | Weak hydrogen bonds, van der Waals |

Reactivity Profiles and Reaction Mechanisms of 5 4 Chlorophenyl 2 Methoxypyrimidine

Study of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for 5-(4-Chlorophenyl)-2-methoxypyrimidine are not extensively documented, the reactivity can be inferred from studies on structurally similar compounds. The thermodynamic feasibility of reactions involving related chlorophenyl-pyrimidine derivatives has been investigated, providing insights into parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

For instance, studies on 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile in dimethyl sulfoxide (B87167) (DMSO) demonstrate that associated reactions are spontaneous. These studies typically report negative values for both ΔG and ΔH, with a positive ΔS, indicating that the reactions are thermodynamically favorable. The spontaneity of such reactions can, however, decrease with increasing concentration of the reactant.

The kinetics of reactions involving the pyrimidine (B1678525) core are highly dependent on the nature of the substituents. For example, in nucleophilic substitution reactions, the rate is significantly influenced by the leaving group at the C2 or C4 position. 2-Sulfonylpyrimidines exhibit high reactivity with nucleophiles, with second-order rate constants indicating rapid reaction times. In contrast, 2-chloro and 2-methylthio pyrimidines are considerably less reactive under similar conditions. This suggests that the 2-methoxy group in this compound would likely require activation, such as protonation, to participate in substitution reactions at a significant rate.

The choice between kinetic and thermodynamic control can dictate the final product in reactions of heterocyclic precursors. For thermodynamic products to form, longer reaction times and specific conditions, such as an excess of a base, may be necessary. Conversely, kinetic control, favoring the fastest-formed product, can often be achieved with shorter reaction times and stoichiometric amounts of reagents.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction class for modifying the pyrimidine core. researchgate.net The SNAr mechanism can proceed through a traditional two-step addition-elimination pathway involving a discrete Meisenheimer intermediate, or via a concerted mechanism. Recent studies suggest that for many heteroaromatic systems with good leaving groups, the concerted pathway may be more common than previously assumed.

In polysubstituted pyrimidines, the position of substitution is critical to reactivity. For pyrimidines bearing leaving groups at both the C2 and C4 positions, nucleophilic attack generally occurs preferentially at the C4 position. researchgate.netstackexchange.com This regioselectivity can be explained by frontier molecular orbital theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 carbon, making it more electrophilic. stackexchange.com Additionally, steric and electronic repulsion between the incoming nucleophile and the lone pairs of the two ring nitrogens is greater at the C2 position, further favoring attack at C4. stackexchange.com

In this compound, the only potential leaving group on the pyrimidine ring is the methoxy (B1213986) group at the C2 position. The methoxy group is a poor leaving group and typically requires protonation to enhance its lability. However, under forcing conditions or with highly reactive nucleophiles, displacement is possible. The stability of the anionic intermediate formed during nucleophilic attack is crucial; for attack at the C2 or C4 positions, the negative charge can be delocalized onto a ring nitrogen atom, which provides significant stabilization. stackexchange.com

| Position on Pyrimidine Ring | Relative Reactivity toward Nucleophiles | Rationale |

| C4 | High | Larger LUMO coefficient; less steric/electronic repulsion from ring nitrogens. stackexchange.com |

| C2 | Moderate | Smaller LUMO coefficient; greater repulsion from two adjacent nitrogen lone pairs. stackexchange.com The intermediate is stabilized by delocalization of negative charge onto nitrogen. stackexchange.com |

| C5 | Low | Not activated by ring nitrogens for standard SNAr. |

| C6 | Moderate | Similar to C2; intermediate is stabilized by delocalization of negative charge onto nitrogen. stackexchange.com |

Electrophilic Aromatic Substitution on the Phenyl Moiety

Electrophilic aromatic substitution (EAS) on the phenyl moiety of this compound is governed by the electronic effects of the two existing substituents: the chlorine atom and the 2-methoxypyrimidin-5-yl group. wikipedia.orglibretexts.org Both of these groups are generally considered to be deactivating, meaning they decrease the rate of EAS compared to unsubstituted benzene. wikipedia.org

The directing effects of the two substituents are as follows:

Chloro Group : Halogens are a unique class of substituents that are deactivating due to their strong electron-withdrawing inductive effect (-I), yet they direct incoming electrophiles to the ortho and para positions due to their electron-donating resonance effect (+M).

2-Methoxypyrimidin-5-yl Group : The pyrimidine ring is a π-deficient heteroaromatic system and acts as a strong electron-withdrawing group. Substituents of this nature are deactivating and direct incoming electrophiles to the meta position. The π-deficient character of azines like pyrimidine makes them generally unreactive toward electrophilic substitution. researchgate.net

The positions on the chlorophenyl ring are influenced by these competing effects. The positions ortho to the chlorine atom are simultaneously meta to the pyrimidinyl substituent. The position para to the chlorine is occupied by the pyrimidine ring itself. Therefore, electrophilic attack is most likely to occur at the positions ortho to the chlorine, as this satisfies the directing effect of both groups. However, due to the combined deactivating nature of both substituents, harsh reaction conditions would likely be required to achieve substitution. rsc.org

| Substituent on Phenyl Ring | Electronic Effect | Directing Influence |

| -Cl | Deactivating (-I > +M) | Ortho, Para |

| -Pyrimidinyl | Deactivating (-I, -M) | Meta |

Derivatization Pathways and Functional Group Transformations

The pyrimidine core of the molecule serves as a scaffold for various transformations. One notable pathway is the degenerate ring transformation, where the pyrimidine ring can be converted into another heterocyclic system. For example, pyrimidines can be transformed into pyrroles or other heterocycles under specific conditions, often involving ring-opening and re-closure sequences. nih.gov Such skeletal editing methods provide access to diverse chemical structures from a common starting material.

Another approach involves direct C-H functionalization. While the pyrimidine ring is generally electron-deficient, transition metal-catalyzed reactions can enable the formation of new carbon-carbon or carbon-heteroatom bonds at otherwise unreactive C-H positions.

The 2-methoxy group is a key functional handle for derivatization. One of the primary transformations is O-demethylation to yield the corresponding pyrimidin-2-ol, which exists in tautomeric equilibrium with its 2-pyrimidinone form. This reaction involves the cleavage of the aryl ether bond. wikipedia.org A variety of reagents can be employed for this purpose, including strong protic acids (e.g., HBr), Lewis acids (e.g., BBr₃), or nucleophilic reagents like L-selectride. researchgate.netelsevierpure.comgoogle.com The choice of reagent can allow for chemoselective demethylation in the presence of other sensitive functional groups. researchgate.netelsevierpure.com

Alternatively, the methoxy group can be displaced via a nucleophilic substitution reaction, as discussed in section 5.2. Although it is a poor leaving group, its displacement by strong nucleophiles (e.g., amines, thiolates) can be achieved, particularly under forcing conditions or with activation. rsc.org

The chlorophenyl group offers multiple avenues for modification, primarily through reactions targeting the C-Cl bond. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the formation of new C-C, C-N, and C-O bonds. researchgate.net

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. mdpi.comnih.govresearchgate.net This is a widely used method for synthesizing biaryl compounds and can be applied to chlorophenyl pyrimidine substrates. researchgate.netmdpi.comresearchgate.netnih.govmdpi.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. researchgate.netwikipedia.orgnih.govorganic-chemistry.orglibretexts.org It is a versatile method for synthesizing substituted anilines and has largely replaced harsher classical methods. wikipedia.orgnih.gov

Other Cross-Coupling Reactions : Other reactions like the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Stille coupling (with organostannanes) can also be employed to diversify the chlorophenyl moiety.

These reactions typically exhibit high functional group tolerance, making them suitable for late-stage modifications in a synthetic sequence. The efficiency of these couplings can be influenced by the choice of catalyst, ligand, base, and solvent. mdpi.comnih.gov

Structure Activity Relationship Sar and Mechanistic Studies of Molecular Interactions

Ligand-Target Interactions: In Silico and In Vitro Approaches

The interaction of a small molecule with its biological target is a critical determinant of its pharmacological effect. Understanding these interactions at a molecular level is paramount for rational drug design and optimization. For 5-(4-Chlorophenyl)-2-methoxypyrimidine, a combination of computational and experimental techniques has been employed to elucidate its binding modes and inhibitory mechanisms.

Molecular Docking Simulations with Biological Targets

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not extensively detailed in publicly available literature, general principles of ligand-protein interactions for structurally related compounds can provide valuable insights.

For pyrimidine (B1678525) derivatives, key interactions often involve hydrogen bonding with amino acid residues in the active site of the target protein. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the methoxy (B1213986) group could also participate in such interactions. The 4-chlorophenyl substituent typically engages in hydrophobic and van der Waals interactions within a hydrophobic pocket of the binding site. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity.

To illustrate the potential interactions, a hypothetical docking scenario is presented in the table below, based on common interactions observed for similar fragments in protein-ligand complexes.

| Potential Interacting Residue (Biological Target) | Type of Interaction | Functional Group on this compound |

| Aspartic Acid / Glutamic Acid | Hydrogen Bond | Pyrimidine Ring Nitrogen |

| Serine / Threonine / Tyrosine | Hydrogen Bond | Methoxy Group Oxygen |

| Leucine / Isoleucine / Valine | Hydrophobic Interaction | Phenyl Ring |

| Phenylalanine / Tyrosine / Tryptophan | π-π Stacking | Phenyl Ring |

| Lysine / Arginine | Cation-π Interaction | Phenyl Ring |

| Methionine / Cysteine | Halogen Bond | Chlorine Atom |

Enzyme Inhibition Mechanism Studies (Non-Clinical Focus)

The inhibitory effect of a compound on an enzyme can be characterized by its mechanism of action. These studies are crucial for understanding how a molecule modulates the catalytic activity of an enzyme.

Reversible Inhibition Kinetics

Partial Reversible Inhibition

Partial inhibition occurs when the enzyme-inhibitor complex can still convert the substrate to product, but at a reduced rate compared to the uninhibited enzyme. This results in a decrease in Vmax but does not necessarily drive the reaction rate to zero, even at saturating inhibitor concentrations.

Mechanism-Based Enzyme Inhibition

Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically converted by the target enzyme into a reactive species. This species then forms a covalent bond with the enzyme, leading to irreversible inactivation. This type of inhibition is time-dependent and follows pseudo-first-order kinetics.

Binding Affinity and Selectivity Assessments

Binding affinity refers to the strength of the interaction between a ligand and its target. It is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Selectivity, on the other hand, refers to the ability of a compound to bind to a specific target in preference to other, often closely related, targets.

For this compound, assessing its binding affinity and selectivity would require experimental assays such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). Such studies would provide quantitative data on its potency and specificity for a given biological target. The table below presents hypothetical binding affinity data to illustrate how such information would be presented.

| Biological Target | Binding Affinity (Ki) | Selectivity vs. Off-Target |

| Target X | 50 nM | 100-fold vs. Target Y |

| Target Z | >10 µM | - |

Structure-Activity Correlation for Biological Functions (Non-Clinical Focus)

The biological activity of pyrimidine-based compounds is significantly influenced by the nature and position of various substituents on the pyrimidine and associated phenyl rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new derivatives with enhanced potency and selectivity for specific biological targets.

Influence of Substituent Variations on Activity

The substitution pattern on both the pyrimidine and the phenyl rings of 5-phenylpyrimidine (B189523) derivatives plays a critical role in determining their biological effects. Variations in these substituents can modulate the compound's electronic properties, steric hindrance, and hydrogen-bonding capacity, all of which are key determinants of interaction with biological macromolecules.

Substituents on the pyrimidine ring itself also exert a strong influence on activity. The 2-methoxy group in this compound is an electron-donating group, which can impact the reactivity and binding affinity of the pyrimidine core. Studies on related pyrimidine derivatives have shown that methoxy substitutions can be beneficial for certain biological activities.

The interplay between different substituents can lead to synergistic or antagonistic effects on biological activity. The following table illustrates the impact of various substituents on the activity of a generic 5-phenylpyrimidine core, based on findings from related compound series.

| Compound Series | R1 (at Pyrimidine-2) | R2 (at Phenyl-4) | Observed Biological Effect |

|---|---|---|---|

| A | -OCH3 | -Cl | Potentially enhanced inhibitory activity |

| B | -NH2 | -Cl | Moderate activity |

| C | -OCH3 | -H | Reduced activity compared to 4-chloro analog |

| D | -OH | -Cl | Variable activity, potential for H-bonding |

Topographical and Electronic Requirements for Interaction

The three-dimensional structure and electronic landscape of 5-phenylpyrimidine derivatives are critical for their specific interactions with biological targets. Molecular docking and computational studies on related compounds have provided insights into the key topographical and electronic features required for binding.

The pyrimidine core often serves as a central scaffold that anchors the molecule within the binding site of a target protein through hydrogen bonding or other polar interactions. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, forming crucial connections with amino acid residues.

The 5-phenyl ring typically occupies a hydrophobic pocket within the binding site. The orientation of this ring and the nature of its substituents are vital for achieving optimal van der Waals contacts and π-π stacking interactions. The 4-chloro substituent on the phenyl ring can enhance binding affinity through favorable hydrophobic and electronic interactions.

The 2-methoxy group on the pyrimidine ring can also contribute to the binding affinity and selectivity. Depending on the topology of the binding site, the methoxy group can either fit into a small hydrophobic pocket or its oxygen atom can participate in hydrogen bonding.

Exploring Mechanisms of Action at the Molecular Level (Non-Clinical)

The diverse biological activities reported for 5-phenylpyrimidine derivatives stem from their ability to interact with a variety of molecular targets. Non-clinical studies have begun to elucidate the mechanisms of action for this class of compounds at the molecular level.

One prominent mechanism of action for some 5-phenylpyrimidine analogs is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The pyrimidine scaffold can mimic the adenine (B156593) ring of ATP, the natural substrate for kinases, thereby blocking the enzyme's active site.

Another identified mechanism for certain 5-phenylpyrimidine derivatives is the inhibition of phosphodiesterases (PDEs), such as PDE4. nih.gov PDEs are enzymes that regulate the levels of cyclic nucleotides, which are important second messengers in various cellular processes. Inhibition of PDE4 can lead to anti-inflammatory effects.

Furthermore, some 5-phenylpyrimidine derivatives have been shown to act as reversal agents for P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. acs.orgresearchgate.net P-gp is a transmembrane efflux pump that can expel chemotherapeutic drugs from cancer cells, leading to treatment failure. By inhibiting P-gp, these compounds can restore the efficacy of anticancer drugs.

The following table summarizes some of the known molecular targets and non-clinical mechanisms of action for various 5-phenylpyrimidine analogs.

| Compound Class | Molecular Target | Non-Clinical Mechanism of Action |

|---|---|---|

| 5-Aryl-2,4-diaminopyrimidines | IRAK4 Kinase | Inhibition of kinase activity |

| 5-Carbamoyl-2-phenylpyrimidines | Phosphodiesterase 4 (PDE4) | Inhibition of cAMP hydrolysis |

| 5-Cyano-6-phenylpyrimidines | P-glycoprotein (ABCB1) | Reversal of multidrug resistance |

| 2-Phenylpyrimidine derivatives | Bruton's tyrosine kinase (BTK) | Inhibition of B-cell signaling |

Exploration of Material Science and Catalytic Applications

Pyrimidine (B1678525) Derivatives in Supramolecular Architectures for Material Science

The field of crystal engineering leverages non-covalent interactions to design and assemble molecules into crystalline solids with specific structures and properties. Pyrimidine derivatives are excellent building blocks for supramolecular chemistry due to their ability to form predictable and robust intermolecular interactions, such as hydrogen bonds and π-π stacking. tandfonline.com

The nitrogen atoms in the pyrimidine ring are primary sites for hydrogen bonding, allowing them to form strong, directional interactions with hydrogen bond donors. researchgate.net This leads to the creation of self-assembling systems. For instance, pyrimidine derivatives have been co-crystallized with molecules like fumaric acid and carboxylic acids to form extended networks. tandfonline.comresearchgate.net In these structures, hydrogen bonds like N–H···O and O–H···N are fundamental in creating the desired supramolecular architecture. tandfonline.com

In one study, 2-amino-4,6-dimethoxypyrimidine (B117758) was co-crystallized with fumaric acid. The resulting structure was stabilized by a combination of intermolecular N–H···O and intramolecular O–H···N hydrogen bonds, demonstrating the pyrimidine core's role in guiding molecular assembly. tandfonline.com Similarly, salts formed between 2,4,6-triaminopyrimidinium and various acids showcase the formation of primary ring motifs through N—H⋯O hydrogen bonds and base pairing via N—H⋯N interactions. researchgate.net These interactions can generate complex supramolecular patterns, such as ribbons and layered networks. researchgate.net

Table 1: Examples of Supramolecular Interactions in Pyrimidine Derivatives

| Pyrimidine Derivative | Interacting Molecule(s) | Key Intermolecular Interactions | Resulting Supramolecular Feature |

|---|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine | Fumaric Acid | N–H···O, O–H···N hydrogen bonds; π–π stacking | Co-crystal formation tandfonline.com |

| 2,4,6-Triaminopyrimidinium | Sorbic Acid, N-phenylanthranilic acid, p-toluenesulfonic acid | N—H⋯O, N—H⋯N hydrogen bonds | Ring motifs, base pairing researchgate.net |

These ordered arrangements are not merely structural curiosities; they are crucial for developing materials with tailored optical, electronic, or porous properties. The ability of pyrimidine derivatives to intercalate with DNA to form supramolecular complexes is another area of interest, highlighting their potential in biomaterials. gsconlinepress.com

Role of Pyrimidine Scaffolds in Catalytic Processes

The pyrimidine scaffold is a versatile platform for the development of advanced catalysts, particularly in organic synthesis. mdpi.com While the pyrimidine ring itself is not always the catalytically active site, it serves as a robust framework for positioning functional groups or coordinating with metal ions to create an active catalyst.

A significant area of development is the integration of pyrimidine-containing structures with nanocatalysts. rsc.org Magnetic nanoparticles, such as iron oxides (Fe₃O₄), are often used as recoverable supports for pyrimidine-based catalysts. researchgate.net This approach combines the high catalytic activity of the molecular system with the ease of separation and recyclability of the magnetic support, aligning with the principles of green chemistry. jsynthchem.com

For example, various nano-magnetic catalysts incorporating pyrimidine-related scaffolds have been designed for the efficient, solvent-free synthesis of complex heterocyclic compounds like 4H-pyrimido[2,1-b]benzothiazoles. researchgate.net Similarly, nanocatalysts such as [γ-Fe₂O₃@HAp-SO₃H] have been employed in the synthesis of hexahydropyrido[2,3-d]pyrimidines, showcasing the utility of these hybrid materials in facilitating multi-component reactions. rsc.org

The catalytic systems often leverage the pyrimidine structure to facilitate C-N and C-C bond formations. mdpi.com Catalysts ranging from copper and indium to zirconium and iridium have been used to mediate the synthesis of various pyrimidine derivatives from simpler precursors like ketones, nitriles, and alcohols. mdpi.com These methods benefit from the pyrimidine scaffold's ability to stabilize reactive intermediates or to act as a ligand that modulates the activity of a metallic center.

Table 2: Pyrimidine Scaffolds in Catalytic Systems

| Catalyst Type | Pyrimidine Scaffold Application | Reaction Type | Key Features |

|---|---|---|---|

| Nano-magnetic Catalyst (e.g., Fe₃O₄@NCs/Cu(II)) | Support for synthesizing polycyclic pyrido[2,3-d]pyrimidines | One-pot, three-component reactions | Recyclable, green chemistry rsc.org |

| Copper Catalyst | Synthesis of functionalized pyrimidines | Cyclization of ketones with nitriles | Good functional group tolerance mdpi.com |

| β-Cyclodextrin (β-CD) | Catalyst for pyrimidine derivative synthesis | Multi-component reaction of aldehydes, ammonium (B1175870) acetate (B1210297), and diketones | Recyclable, non-toxic, aqueous medium mdpi.com |

These examples underscore the importance of the pyrimidine framework in modern catalysis, where it contributes to the development of efficient, selective, and sustainable synthetic methodologies.

Future Research Trajectories and Academic Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 5-aryl-2-methoxypyrimidines, such as 5-(4-Chlorophenyl)-2-methoxypyrimidine, is a significant area of research in organic chemistry. Future advancements are likely to focus on improving the efficiency, selectivity, and environmental sustainability of current synthetic routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are standard methods for forming the crucial carbon-carbon bond between the pyrimidine (B1678525) ring and the chlorophenyl group. A plausible and efficient route would involve the Suzuki coupling of 5-bromo-2-methoxypyrimidine (B78064) with 4-chlorophenylboronic acid. nih.gov Future research will likely aim to develop more active and stable catalysts for this transformation, potentially utilizing lower catalyst loadings and milder reaction conditions. Similarly, the Negishi coupling, which couples organohalides with organozinc compounds, offers an alternative pathway that can be effective for a wide range of substrates. wikipedia.orgorganic-chemistry.org

The development of novel synthetic methodologies will also likely explore C-H activation techniques. This approach would enable the direct coupling of a C-H bond on the pyrimidine ring with a suitable chlorophenyl precursor, avoiding the need for pre-functionalized starting materials and thus improving atom economy.

The following table summarizes potential synthetic strategies for this compound:

| Synthetic Strategy | Reactants | Catalyst/Reagents | Key Advantages |

| Suzuki Coupling | 5-bromo-2-methoxypyrimidine, 4-chlorophenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | High functional group tolerance, commercially available starting materials. nih.gov |

| Negishi Coupling | 5-iodo-2-methoxypyrimidine, (4-chlorophenyl)zinc chloride | Pd or Ni catalyst | Allows for coupling of various carbon hybridizations. wikipedia.org |

| C-H Activation | 2-methoxypyrimidine, 4-chlorobenzene derivative | Transition metal catalyst (e.g., Pd, Ru) | High atom economy, reduced waste. |

Advanced Characterization of Intermolecular Interactions

A thorough understanding of the intermolecular interactions of this compound in the solid state is crucial for predicting its physical properties and potential applications in materials science. Advanced characterization techniques can provide detailed insights into the crystal packing and the nature of the non-covalent interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, it is possible to identify and analyze various interactions, including hydrogen bonds, halogen bonds, and π-π stacking. For this compound, one would anticipate the presence of C-H···N and C-H···O hydrogen bonds involving the pyrimidine nitrogen atoms and the methoxy (B1213986) group. The chlorine atom of the chlorophenyl ring could also participate in halogen bonding.

The following table outlines the expected intermolecular interactions for this compound:

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | C-H groups | Pyrimidine N atoms, Methoxy O atom | Influences crystal packing and stability. |

| Halogen Bonding | C-Cl group | Electron-rich atoms (e.g., N, O) | Can direct molecular assembly. |

| π-π Stacking | Pyrimidine ring, Phenyl ring | Pyrimidine ring, Phenyl ring | Contributes to the stability of the crystal structure. |

Refinement of Computational Models for Predictive Capabilities

Computational chemistry offers a powerful means to predict and understand the properties of this compound at the molecular level. Future research will focus on refining these models to enhance their predictive accuracy for a range of properties.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. yyu.edu.trepstem.netafricanjournalofbiomedicalresearch.com DFT calculations can be employed to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound. These calculations can also provide insights into the molecule's reactivity through analysis of its frontier molecular orbitals (HOMO and LUMO). yyu.edu.tr

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogues with their biological activities. mdpi.com By building and validating these models, it may be possible to predict the activity of new, unsynthesized derivatives, thereby guiding future drug discovery efforts.

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a molecule within the active site of a biological target. nih.gov For this compound, these simulations could be used to explore its potential interactions with various enzymes or receptors, providing a basis for understanding its possible mechanisms of action.

Expanding the Scope of Mechanistic Biological Interaction Studies (Non-Clinical)

The pyrimidine scaffold is a common feature in many biologically active compounds, suggesting that this compound may also exhibit interesting pharmacological properties. Future non-clinical studies will be essential to elucidate its potential mechanisms of action and identify potential therapeutic targets.

Many pyrimidine derivatives are known to act as enzyme inhibitors. researchgate.netjuniperpublishers.com It is plausible that this compound could inhibit the activity of certain kinases, a class of enzymes often targeted in cancer therapy. acs.org In vitro enzyme assays would be necessary to screen the compound against a panel of kinases to identify any inhibitory activity.

The interaction of this compound with cellular signaling pathways could also be a fruitful area of investigation. Studies on cell cultures could reveal whether the compound affects key processes such as cell proliferation, apoptosis, or inflammation. Mechanistic studies could then be employed to identify the specific proteins and signaling molecules that are modulated by the compound.

Potential for New Non-Biological Applications

Beyond its potential biological activities, this compound may also have applications in materials science, particularly in the field of organic electronics. The electron-deficient nature of the pyrimidine ring, combined with the electronic properties of the chlorophenyl and methoxy substituents, could impart useful photophysical and electronic characteristics to the molecule. nih.govresearchgate.net

Pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). The electronic properties of this compound could make it a suitable candidate for use as an emitter or host material in OLED devices. Further research would be needed to characterize its photoluminescence quantum yield, emission spectrum, and charge transport properties.

The development of organic semiconductors is another area where this compound could find application. The ability of the molecule to self-assemble into ordered structures in the solid state, guided by its intermolecular interactions, could lead to materials with desirable charge-transport characteristics for use in organic field-effect transistors (OFETs).

Q & A

Basic: What are the standard synthetic routes for preparing 5-(4-Chlorophenyl)-2-methoxypyrimidine?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with a pyrimidine core functionalized with chlorophenyl and methoxy groups. Key steps include:

- Nucleophilic substitution : Reacting 2-methoxypyrimidine derivatives with 4-chlorophenyl reagents under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group, using aryl boronic acids and ligands like Pd(PPh₃)₄ .

- Optimization : Reaction temperature (80–120°C), solvent choice (e.g., acetonitrile for high solubility), and catalyst loading (1–5 mol%) are critical for yield (70–90%) and purity .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Characterization involves:

- Spectroscopy :

- X-ray crystallography : Resolves bond lengths/angles (e.g., C-O bond ~1.36 Å in methoxy groups) and confirms crystal packing interactions .

- HPLC/GC-MS : Purity analysis (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

Methodological Answer:

Key variables include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane reduces side reactions in halogenation steps .

- Catalyst systems : Pd-based catalysts with chelating ligands (e.g., XPhos) improve cross-coupling efficiency .

- Temperature control : Lower temperatures (e.g., 0–25°C) suppress decomposition in acid-sensitive steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes impurities .

Advanced: How can contradictory reports on biological activity (e.g., antimicrobial vs. no activity) be resolved?

Methodological Answer:

Address discrepancies via:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and test against target enzymes (e.g., dihydrofolate reductase) .

- In vitro assays : Standardize protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum size and incubation time) .

- Computational docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., kinase domains), identifying key interactions (e.g., hydrogen bonds with methoxy groups) .

Advanced: What computational methods are suitable for modeling interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Simulate binding to proteins (e.g., EGFR kinase) using force fields (AMBER, CHARMM) to rank pose energies and identify binding pockets .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

- MD simulations : Track stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to assess conformational changes .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

- Storage conditions : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis .

- Handling : Use desiccants (silica gel) to avoid moisture absorption, which can degrade methoxy groups .

Advanced: How can researchers explore the pharmacological potential of this compound in drug discovery?

Methodological Answer:

- Target identification : Screen against kinase libraries (e.g., Eurofins Panlabs) to identify inhibitory activity (IC₅₀ values) .

- SAR optimization : Synthesize analogs (e.g., 5-(4-fluorophenyl) derivatives) and compare logP, solubility, and ADMET profiles .

- In vivo models : Test efficacy in murine models for inflammation or cancer, using dose ranges (10–50 mg/kg) and pharmacokinetic sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.